molecular formula C21H17F3N4O2 B2757115 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide CAS No. 1207044-71-0

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide

Cat. No.: B2757115
CAS No.: 1207044-71-0
M. Wt: 414.388
InChI Key: BQXCBEGCLDAMJQ-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide” is a complex organic molecule. It contains several functional groups including a pyrimido[5,4-b]indol group, a trifluoromethyl group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimido[5,4-b]indol group would form a bicyclic structure with nitrogen atoms in the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrimidoquinolines can be oxidized under certain conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has delved into the synthesis of pyrimido[5,4-b]indole derivatives, a class to which the specified compound belongs. These derivatives have been synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. Such reactions have led to the formation of various derivatives, showcasing the versatility of these compounds in chemical synthesis (Shestakov et al., 2009).

Antimicrobial and Anticancer Research

The compound's framework has been incorporated into studies for antimicrobial, anticancer, and antiviral activities. For instance, benzene sulfonamide derivatives containing the indol-3-ylideneamino moiety have been synthesized and evaluated for their bioactivity. These studies contribute to the understanding of structure-activity relationships within this chemical class and highlight the potential for developing new therapeutic agents (Kumar et al., 2012).

Material Science and Polymer Photooxidation

In the field of material science, derivatives of the specified compound have been explored as additives to resist photooxidation in polymers. The synthesis and application of these derivatives underscore the importance of chemical modifications to enhance polymer longevity and performance under UV exposure (Hanna & Girges, 1990).

Novel Synthetic Methodologies

Furthermore, research has been conducted on developing new synthetic methodologies using pyrimidine as a building block. These studies not only advance the synthesis of complex molecules but also open avenues for creating diverse heterocyclic systems with potential application in drug discovery and development (Hulme et al., 2008).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound may interact with its targets within these pathways, leading to downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c22-21(23,24)14-7-5-13(6-8-14)11-25-17(29)9-10-28-12-26-18-15-3-1-2-4-16(15)27-19(18)20(28)30/h1-8,12,27H,9-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXCBEGCLDAMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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